

Biological Target Identification of FY-56: A Technical Overview

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Compound of Interest

Compound Name: FY-56

Cat. No.: B15537817

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This technical guide provides an in-depth overview of the biological target identification and mechanism of action for the small molecule Fin56. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Fin56 is a small molecule that has been identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This guide details the primary biological targets of Fin56, the signaling pathways it modulates, and the experimental methodologies used to elucidate its mechanism of action.

Biological Targets of Fin56

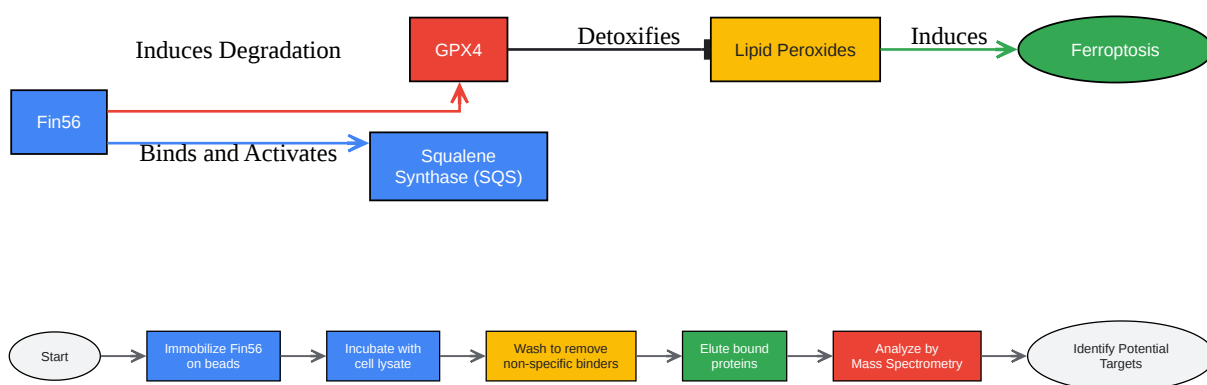
The primary biological targets of Fin56 have been identified through a series of biochemical and cell-based assays. The key targets are Glutathione Peroxidase 4 (GPX4) and Squalene Synthase (SQS).

Table 1: Quantitative Data for Fin56 Target Interaction

Target	Assay Type	Metric	Value	Reference
GPX4	Cell-based	EC50 (Ferroptosis Induction)	100 - 200 nM	[1]
GPX4	In vitro	-	Causes degradation	[1]
SQS	In vitro	-	Binds and activates	[1]

Signaling Pathways Modulated by Fin56

Fin56 induces ferroptosis by targeting two key nodes in cellular metabolism and oxidative stress defense. Its primary mechanism involves the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides. Additionally, Fin56 binds to and activates Squalene Synthase (SQS), though the direct contribution of this interaction to ferroptosis is still under investigation.



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References

- 1. Fin56 | C₂₅H₃₁N₃O₅S₂ | CID 118986699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological Target Identification of FY-56: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15537817#fy-56-biological-target-identification]

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